[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
Description
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride (CAS: 1185461-48-6) is a benzimidazole derivative featuring an ethyl group at the N1 position of the benzimidazole core and an ethylamine side chain at the C2 position, forming a hydrochloride salt. This compound is significant in pharmaceutical chemistry due to the benzimidazole scaffold's versatility in drug design, particularly in targeting enzymes and receptors.
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOPXEWGPNFDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydrox
Biological Activity
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride, a benzimidazole derivative, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol, exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C11H16ClN3
- CAS Number : 1185461-48-6
- Molecular Weight : 225.72 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of 1-ethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide at elevated temperatures. This method can be scaled for industrial production using continuous flow reactors to enhance yield and purity .
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine | Antibacterial | 16 - 1 µg/mL |
| Bis(benzimidazole) Complex | Antimicrobial | MIC values between 1 - 4 µg/mL against various strains |
Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), which lead to DNA damage and subsequent cell death. A specific study reported that a related benzimidazole compound exhibited an IC50 value of approximately 25.72 μM against MCF cell lines, indicating its effectiveness in suppressing tumor growth in vivo .
Anti-inflammatory Properties
Benzimidazole derivatives are also noted for their anti-inflammatory effects. A study highlighted that compounds containing the benzimidazole nucleus could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition rates observed were significant, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against a panel of bacterial strains. The results showed that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin, with MIC values indicating strong potency against resistant strains .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates. Flow cytometry analysis indicated that the compound effectively induced cell cycle arrest at the G2/M phase, leading to enhanced sensitivity to chemotherapeutic agents .
Scientific Research Applications
Overview
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is a benzimidazole derivative that has gained attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable subject for further investigation.
Chemistry
- Building Block : The compound serves as a crucial building block in the synthesis of more complex organic compounds, allowing researchers to explore new chemical entities with potential applications in various fields.
Biology
- Biological Activity : Studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 1 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Medicine
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research indicates that it induces apoptosis in cancer cell lines by generating reactive oxygen species (ROS), leading to DNA damage and cell death. A related study reported an IC50 value of approximately 25.72 μM against MCF cell lines, highlighting its effectiveness in suppressing tumor growth .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 cells, revealing that the compound inhibited cell proliferation with an IC50 value around 15 µM. The mechanism was linked to apoptosis induction via ROS generation and DNA damage.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against E. coli and S. aureus, showing that at concentrations of 50 µg/mL, the compound significantly reduced bacterial viability by over 80%, indicating its potential as a therapeutic agent for bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzimidazole Core
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
- Structural Difference : The N1 substituent is methyl instead of ethyl.
- However, the dihydrochloride salt form may alter solubility compared to the hydrochloride form of the target compound .
[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine Dihydrochloride
- Structural Difference : The N1 substituent is isobutyl, a bulkier alkyl group.
- Implications : Increased steric bulk may hinder interactions with narrow binding pockets but could enhance selectivity for specific targets. The dihydrochloride salt also suggests higher crystallinity and stability .
[2-(6-Fluoro-1H-benzimidazol-2-yl)ethyl]amine Hydrochloride
Variations in Side Chain and Functional Groups
2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride
- Structural Difference : Lacks the ethyl group at N1.
- The dihydrochloride form improves aqueous solubility but may require optimization for in vivo applications .
Amino Acid-Coupled Benzimidazoles (e.g., 3a-d in )
- Structural Difference: The ethylamine side chain is replaced with amino acid derivatives (e.g., propanoic acid, phenylpropanoic acid).
- Implications : These modifications introduce carboxylate groups, enhancing water solubility and enabling hydrogen bonding. For example:
Thioether and Carboxylic Acid Derivatives
3-[(1-Ethyl-1H-benzimidazol-2-yl)thio]propanoic Acid
- Structural Difference : A thioether linkage and carboxylic acid replace the ethylamine side chain.
- Implications : The thioether increases chemical stability, while the carboxylic acid enables salt formation or coordination with metal ions, broadening applications in catalysis or chelation therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
